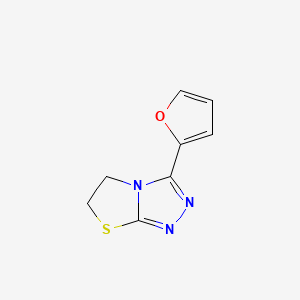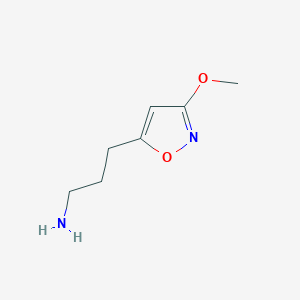
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol is a chemical compound belonging to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with chloro, fluoro, and ethoxy groups
Métodos De Preparación
The synthesis of 2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-6-fluoropyridine.
Ethoxylation: The pyridine derivative undergoes ethoxylation using ethylene oxide under controlled conditions to introduce ethoxy groups.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol can be compared with other similar compounds, such as:
Fluroxypyr: A herbicide with a similar pyridine structure but different functional groups.
Fluchloraminopyr: Another herbicide with a similar structure but different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
62271-09-4 |
|---|---|
Fórmula molecular |
C11H14Cl2FNO4 |
Peso molecular |
314.13 g/mol |
Nombre IUPAC |
2-[2-[2-(3,5-dichloro-6-fluoropyridin-2-yl)oxyethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H14Cl2FNO4/c12-8-7-9(13)11(15-10(8)14)19-6-5-18-4-3-17-2-1-16/h7,16H,1-6H2 |
Clave InChI |
IAMJHRPQYZGTAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)F)OCCOCCOCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)


![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)


![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)

![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)




![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
